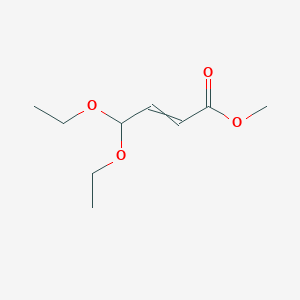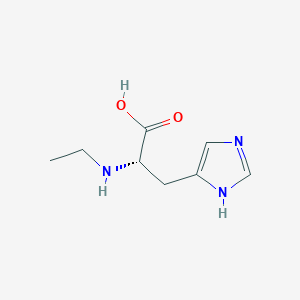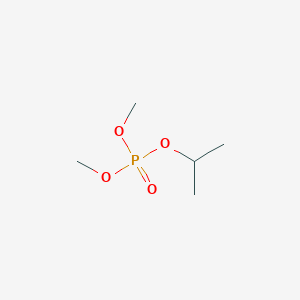![molecular formula C16H24N2 B14601267 1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) CAS No. 61152-52-1](/img/structure/B14601267.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is an organic compound characterized by the presence of two aziridine rings attached to a phenylene group via methylene linkers Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 2-ethylaziridine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines or other nitrogen-oxygen heterocycles.
Reduction: The compound can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines with different functional groups.
科学研究应用
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is primarily based on the reactivity of the aziridine rings. The strained three-membered rings are highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various applications, such as cross-linking, where the compound forms covalent bonds with nucleophilic sites on other molecules. The phenylene group provides structural stability and rigidity, enhancing the overall properties of the compound.
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): Similar structure but with azepane rings instead of aziridine rings.
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Contains trimethylsilane groups instead of aziridine rings.
1,1’-[1,4-Phenylenebis(methylene)]bis(1H-benzimidazole): Features benzimidazole rings instead of aziridine rings.
Uniqueness
1,1’-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine) is unique due to the presence of aziridine rings, which impart high reactivity and potential for diverse chemical transformations. The combination of aziridine rings with a phenylene backbone provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
61152-52-1 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
2-ethyl-1-[[4-[(2-ethylaziridin-1-yl)methyl]phenyl]methyl]aziridine |
InChI |
InChI=1S/C16H24N2/c1-3-15-11-17(15)9-13-5-7-14(8-6-13)10-18-12-16(18)4-2/h5-8,15-16H,3-4,9-12H2,1-2H3 |
InChI 键 |
KLQMEVOFZRUTMK-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN1CC2=CC=C(C=C2)CN3CC3CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)





![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)


![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
